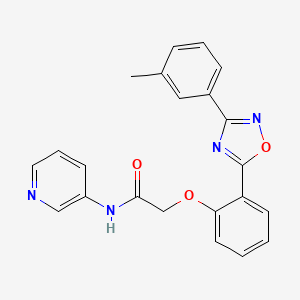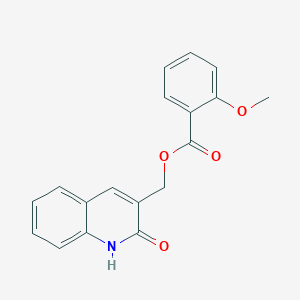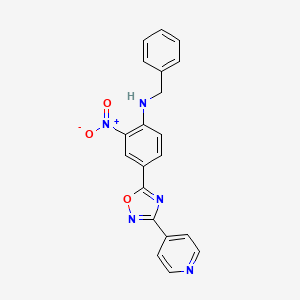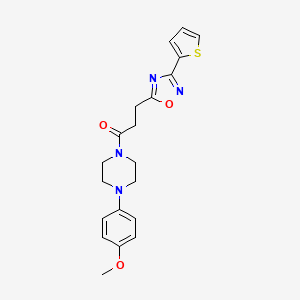
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. The reaction between N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and NO is rapid and reversible, allowing N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to efficiently scavenge NO in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the biological activity of NO in various biological systems, including endothelial cells, smooth muscle cells, and neurons.
Biochemical and Physiological Effects
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit NO-mediated vasodilation, platelet aggregation, and leukocyte adhesion. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit NO-mediated neuronal cell death and neuroinflammation. In vivo studies have shown that N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can improve cardiovascular function, reduce inflammation, and protect against ischemic injury.
実験室実験の利点と制限
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to efficiently scavenge NO in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research and has a well-established mechanism of action. However, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations. It has a relatively short half-life in biological systems, which can limit its effectiveness in some experiments. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can also react with other free radicals, such as superoxide, which can complicate its use in some experiments.
将来の方向性
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions in scientific research. It can be used to investigate the role of NO in various biological processes, including cancer, diabetes, and neurodegenerative diseases. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can also be used as a tool to study the role of oxidative stress in biological systems. Additionally, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be modified to improve its stability and effectiveness in biological systems. Overall, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for investigating the role of NO in various biological processes.
Conclusion
In conclusion, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a simple two-step process and has a well-established mechanism of action as a NO scavenger. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research to investigate the role of NO in various biological processes. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its stability and efficiency in scavenging NO. However, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations, including its short half-life in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions in scientific research, including investigating its role in cancer, diabetes, and neurodegenerative diseases. Overall, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for investigating the role of NO in various biological processes.
合成法
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a simple two-step process. The first step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carbonitrile with 2-bromoanisole to form 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)anisole. The second step involves the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)anisole with pyridine-3-carboxylic acid to form N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
科学的研究の応用
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research as a nitric oxide (NO) scavenger. NO is a free radical that plays a crucial role in various physiological and pathological processes. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide reacts with NO to form a stable nitroxide radical, thereby inhibiting its biological activity. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used to investigate the role of NO in various biological processes, including cardiovascular function, inflammation, and neuroprotection.
特性
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-4-7-16(12-15)21-25-22(29-26-21)18-9-2-3-10-19(18)28-14-20(27)24-17-8-5-11-23-13-17/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVCOVRTWWNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)

![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)





![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)

![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)